![molecular formula C22H15BrClN5 B2452367 3-(3-bromophenyl)-N-[(4-chlorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine CAS No. 866870-64-6](/img/structure/B2452367.png)
3-(3-bromophenyl)-N-[(4-chlorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-bromophenyl)-N-[(4-chlorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicine. It is a member of the triazoloquinazoline family of compounds and has been found to exhibit promising biological activities.
Mechanism of Action
The exact mechanism of action of 3-(3-bromophenyl)-N-[(4-chlorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. Additionally, it has been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes in cells.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3-bromophenyl)-N-[(4-chlorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine in lab experiments include its potent anti-cancer activity, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its anti-inflammatory and anti-oxidant properties. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 3-(3-bromophenyl)-N-[(4-chlorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine. These include:
1. Investigating the compound's potential as a therapeutic agent for various types of cancer.
2. Studying the compound's mechanism of action in detail to identify specific targets for cancer therapy.
3. Exploring the compound's potential as an anti-inflammatory and anti-oxidant agent for the treatment of various diseases.
4. Developing new synthetic strategies for the compound to improve its potency and reduce its toxicity.
5. Conducting preclinical studies to evaluate the compound's safety and efficacy in animal models.
6. Investigating the potential of the compound in combination with other anti-cancer agents to enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of 3-(3-bromophenyl)-N-[(4-chlorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine involves the reaction between 3-bromoaniline and 4-chlorobenzyl alcohol in the presence of a base. The resulting intermediate is then subjected to cyclization with the help of triethylamine and triphosgene to yield the final product.
Scientific Research Applications
The compound has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anti-cancer activity against various types of cancer cells including breast, lung, and colon cancer cells. It has also been found to possess anti-inflammatory and anti-oxidant properties.
properties
IUPAC Name |
3-(3-bromophenyl)-N-[(4-chlorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrClN5/c23-16-5-3-4-15(12-16)20-22-26-21(25-13-14-8-10-17(24)11-9-14)18-6-1-2-7-19(18)29(22)28-27-20/h1-12H,13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODYRVNDCXOBSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC(=CC=C4)Br)NCC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

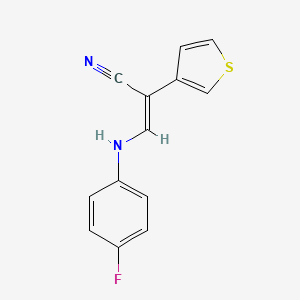
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide](/img/structure/B2452289.png)
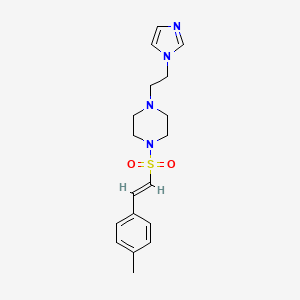
![Methyl 2-{[4-cyano-1-(4-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate](/img/structure/B2452291.png)
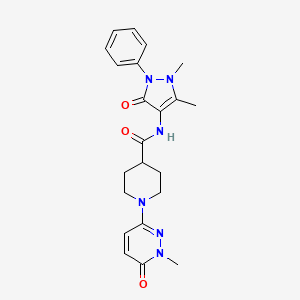
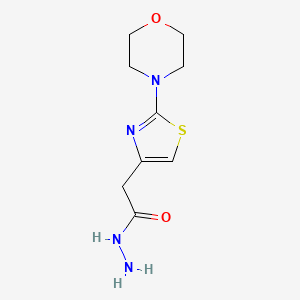

![N-butyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2452296.png)
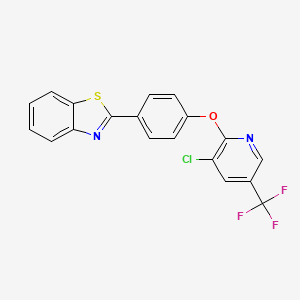
![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2452298.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide](/img/structure/B2452301.png)

![2,5-dimethyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B2452306.png)
![4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2452307.png)